molecular formula C7H14Cl2N2 B1599644 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride CAS No. 36273-11-7

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride

Cat. No. B1599644
CAS RN: 36273-11-7
M. Wt: 197.1 g/mol
InChI Key: RKVXEZAWSNSRPA-UHFFFAOYSA-M
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Description

“4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride” is a chemical compound with the molecular formula C7H14Cl2N2 . It is also known by other names such as “1-(chloromethyl)-4-aza-1-azoniabicyclo [2.2.2]octane chloride” and "1-(CHLOROMETHYL)-1,4-DIAZABICYCLO [2.2.2]OCTAN-1-IUM CHLORIDE" .


Molecular Structure Analysis

The molecular structure of this compound is based on a bicyclic octane ring with nitrogen atoms incorporated into the ring structure . The InChI code for this compound is "InChI=1S/C7H14ClN2.ClH/c8-7-10-4-1-9 (2-5-10)3-6-10;/h1-7H2;1H/q+1;/p-1" .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been used in various chemical reactions. For instance, 1-Benzyl-4-aza-1-azoniabicyclo [2.2.2]octane periodate, a related compound, has been used to convert oximes and α-sulfinyl oximes to the corresponding carbonyl compounds and β-keto sulfoxides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.10 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 1 rotatable bond count .

Scientific Research Applications

Crystallographic Studies

  • Structural Analysis : A study by Batsanov, Trmcic, and Sandford (2005) revealed the crystal structure of 1-chloromethyl-4-aza-1-azoniabicyclo[2.2.2]octane tetrafluoroborate in deuterochloroform solvate. This analysis showcases the compound's staggered conformation and highlights interactions within its crystal structure (Batsanov, Trmcic, & Sandford, 2005).

Chemical Synthesis and Reactions

  • Oxidation of Alcohols : Hajipour, Bagheri, and Ruoho (2006) demonstrated the use of a derivative of the compound for oxidizing alcohols to carbonyl compounds under both conventional and solvent-free conditions, indicating its efficiency as a mild and effective reagent (Hajipour, Bagheri, & Ruoho, 2006).

Material Science and Catalysis

  • Dielectric Properties of Copper (II) Complexes : Liao et al. (2013) explored the synthesis, structures, and dielectric properties of copper (II) complexes based on N-chloromethyl-1, 4-diazabicyclo[2.2.2]octane, showcasing the material's potential in electronic applications due to its temperature-sensitive dielectric properties (Liao, Zhou, Zhang, & Jin, 2013).

Catalytic Applications

  • Catalyst Development : Hasaninejad, Shekouhy, Golzar, Zare, and Doroodmand (2011) reported the synthesis of silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) as a highly efficient and reusable heterogeneous catalyst for the synthesis of 4H-benzo[b]pyran derivatives. This demonstrates the compound's utility in promoting eco-friendly chemical reactions (Hasaninejad et al., 2011).

properties

IUPAC Name

1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN2.ClH/c8-7-10-4-1-9(2-5-10)3-6-10;/h1-7H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVXEZAWSNSRPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CC2)CCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067963
Record name 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride

CAS RN

36273-11-7
Record name 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36273-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036273117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Reactant of Route 2
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Reactant of Route 3
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Reactant of Route 4
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Reactant of Route 5
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Reactant of Route 6
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride

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